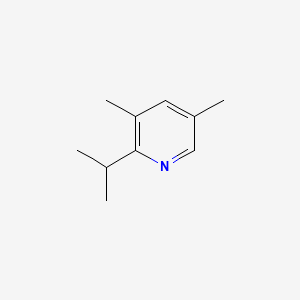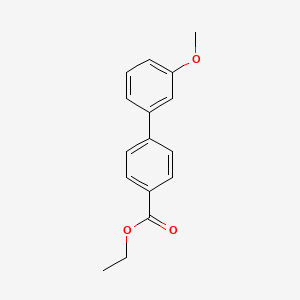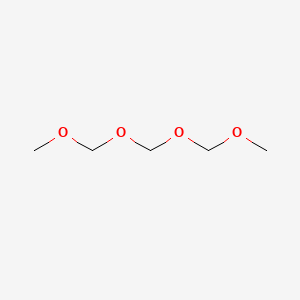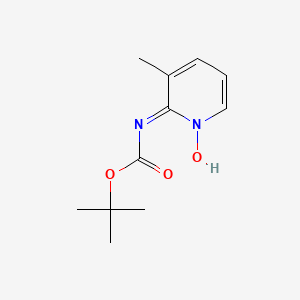
Apterin
Overview
Description
Apterin is a natural coumarin compound found in several plants . It is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica .
Synthesis Analysis
Apterin has been shown to inhibit protein synthesis by binding to tubule cells, which are necessary for the reabsorption of water and solutes in the kidney . The molecular docking analysis suggests that apterin binds to the enzyme 5-caffeoylquinic acid, which is involved in the synthesis of phenolic acids and coumarins . The 3-o-caffeoylquinic acid can be converted into 5-caffeoylquinic acid by enzymes such as caffeate O-methyltransferase (COMT) .Molecular Structure Analysis
The molecular formula of Apterin is C20H24O10 . Its average mass is 424.399 Da and its monoisotopic mass is 424.136932 Da . It has 7 defined stereocentres .Physical And Chemical Properties Analysis
Apterin is a powder with a molecular weight of 424.4 g/mol . Its density is 1.6±0.1 g/cm3 . The InChI Key is ALEQYOXVXJKFOM-KTZZUYPUSA-N .Scientific Research Applications
Disease Diagnosis and Treatment
Aptamers are used in disease biomarker discovery, disease diagnosis, treatment, and targeted drug delivery vectors . They have been particularly useful in the diagnosis and treatment of liver diseases .
Biosensing
Aptamers have been widely used in biosensing applications. They can be developed to interact with any desired targets, facilitating discoveries in basic research .
Biotechnology
In the field of biotechnology, aptamers play a crucial role. They are used in various applications, including facilitating the development of new technologies and improving existing ones .
Food Safety
Aptamers are used to ensure food safety. They can detect contaminants and other harmful substances in food, helping to prevent foodborne illnesses .
Environmental Monitoring
Aptamers are used in environmental monitoring. They can detect pollutants and other harmful substances in the environment, contributing to environmental protection efforts .
Therapeutic Agents
Aptamers can serve as therapeutic agents. They can be designed to interact with specific targets in the body, providing a targeted approach to treatment .
Safety and Hazards
Apterin should be handled with care to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion, it is advised to rinse the mouth with water and seek immediate medical attention .
Mechanism of Action
Target of Action
Apterin is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica, including the garden angelica and Zizia aptera It has been reported to show significantly inhibitory activity on nitric oxide production in raw2647 cells , suggesting that it may interact with enzymes or receptors involved in nitric oxide synthesis.
Mode of Action
Based on its reported inhibitory activity on nitric oxide production , it can be inferred that Apterin might interact with its targets, leading to changes in the cellular processes that regulate nitric oxide production
Biochemical Pathways
Given its reported inhibitory activity on nitric oxide production , it is plausible that Apterin may influence the nitric oxide synthesis pathway. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting nitric oxide production, Apterin could potentially affect these processes.
Result of Action
Its reported inhibitory activity on nitric oxide production suggests that Apterin could potentially influence cellular processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission.
properties
IUPAC Name |
(8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQYOXVXJKFOM-KTZZUYPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726668 | |
| Record name | 2-[(8S,9R)-9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apterin | |
CAS RN |
53947-89-0 | |
| Record name | 2-[(8S,9R)-9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is apterin and where is it found?
A1: Apterin is a naturally occurring furanocoumarin glycoside. It is commonly found in plants belonging to the Umbelliferae family, also known as Apiaceae. [, ] Some examples of plant species where apterin has been identified include Heracleum platytaenium, Peucedanum praeruptorum, and Zizia aptera. [, , ]
Q2: What is the molecular structure of apterin?
A2: Apterin is a glycosylated dihydrofurocoumarin. Its structure consists of an angelicin core with a glucose moiety attached to the isopropyl group at position 8. [, ]
Q3: What is the molecular formula and weight of apterin?
A3: The molecular formula of apterin is C20H24O10.H2O, representing the monohydrate form. [] Its molecular weight is 444.4 g/mol.
Q4: What spectroscopic techniques are used to characterize apterin?
A4: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of apterin. This includes 1D and 2D NMR experiments such as DEPT, HSQC, HMBC, and ROESY to assign 1H and 13C NMR signals. [] Mass spectral analyses are used to determine the molecular weight and fragmentation patterns. []
Q5: Has apterin been found in other plant species besides Zizia aptera?
A5: Yes, while initially identified in Zizia aptera, research has revealed that apterin is found in various species within the Umbelliferae family. [, ] For instance, it has been isolated from the roots of Heracleum dissectum and Peucedanum praeruptorum. [, ]
Q6: What are the potential biological activities of apterin?
A6: While research on apterin is ongoing, some studies suggest it may possess antioxidant and anti-inflammatory properties. [, ] For example, in one study, apterin showed significant inhibitory activity on nitric oxide production in RAW264.7 cells, indicating potential anti-inflammatory effects. []
Q7: How does apterin compare to other furocoumarins in terms of its biological activity?
A7: While apterin belongs to the furanocoumarin class of compounds, its biological activity profile may differ from other members of this group. Further research is needed to directly compare the potency and selectivity of apterin with other furanocoumarins. []
Q8: Are there any known analytical methods for quantifying apterin in plant material?
A8: While specific details on analytical methods for apterin quantification are limited in the provided research, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) could be employed. This method, coupled with suitable detectors like PDA or MS, could allow for the separation and quantification of apterin in complex plant matrices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



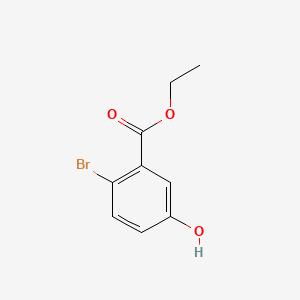
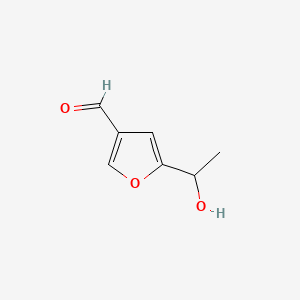
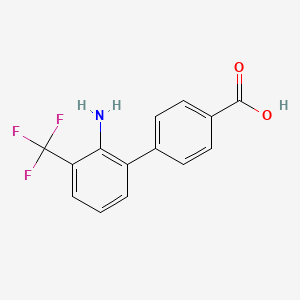
![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)


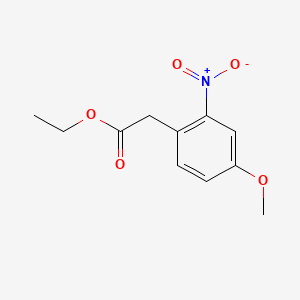
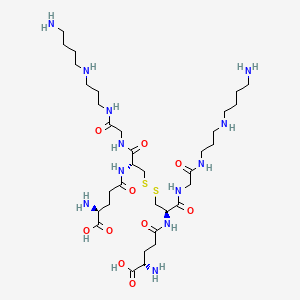
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
